3-Methyl-2,2'-bipyridine

Descripción general

Descripción

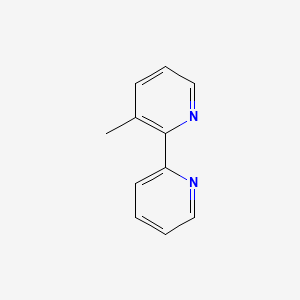

3-Methyl-2,2'-bipyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the third position and another pyridine ring at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,2'-bipyridine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a column packed with Raney® nickel and a low boiling point alcohol, such as 1-propanol, at high temperatures . The reaction proceeds with high selectivity, producing the desired compound in good yields without the need for additional work-up or purification.

Another method involves the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components. This approach utilizes either thermal pericyclic reactions or transition metal-catalyzed formal cycloaddition reactions . Both methods provide efficient pathways for synthesizing pyridine derivatives, including this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale continuous flow synthesis due to its efficiency and scalability. The use of metal catalysts, such as Raney® nickel, and optimized reaction conditions ensure high yields and minimal waste, making this method suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-2,2'-bipyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of pyridine N-oxides.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the formation of reduced pyridine derivatives.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridine compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

3-Methyl-2,2'-bipyridine has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.

Mecanismo De Acción

The mechanism of action of 3-Methyl-2,2'-bipyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry .

Comparación Con Compuestos Similares

Similar Compounds

2-Methylpyridine: A simpler analog with a single methyl group on the pyridine ring.

2-Pyridone: A related compound with a carbonyl group at the second position.

2-(Pyridin-2-yl)pyrimidine: A compound with a pyrimidine ring fused to the pyridine ring.

Uniqueness

3-Methyl-2,2'-bipyridine stands out due to its dual pyridine rings and the presence of a methyl group, which confer unique chemical properties and reactivity. Its ability to participate in various chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications .

Actividad Biológica

3-Methyl-2,2'-bipyridine is a derivative of bipyridine, characterized by the presence of a methyl group at the 3-position of one of the pyridine rings. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications and as a ligand in metal complexes. This article explores its biological activity based on various studies and findings.

- Molecular Formula : CHN

- Molecular Weight : Approximately 174.21 g/mol

- Physical State : Colorless to pale yellow liquid or solid

- Solubility : Soluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown that bipyridine derivatives can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism is thought to involve intercalation with DNA, disrupting replication processes.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The results indicate that the compound shows varying degrees of effectiveness against different bacterial strains, with Staphylococcus aureus being the most susceptible .

Interaction with Metal Ions

This compound has been studied for its ability to form complexes with various metal ions. These metal complexes often exhibit enhanced biological activity compared to their uncoordinated forms. For instance, studies have shown that Rh(III) and Au(III) complexes formed with bipyridine ligands demonstrate improved antimicrobial properties.

Table: Biological Activity of Metal Complexes

| Metal Complex | Biological Activity |

|---|---|

| Rh(III)-3-Methyl-2,2'-bipyridine | High antibacterial activity |

| Au(III)-3-Methyl-2,2'-bipyridine | Moderate antifungal activity |

These findings suggest that the coordination of metals enhances the lipophilicity and cellular uptake of the compounds, thereby increasing their biological efficacy .

The proposed mechanism by which this compound exerts its biological effects includes:

- DNA Intercalation : The planar structure allows it to intercalate between DNA base pairs, disrupting replication and transcription processes.

- Metal Ion Coordination : The ability to form stable complexes with transition metals enhances its reactivity and biological activity.

- Enzyme Inhibition : Potential inhibition of cytochrome P450 enzymes has been suggested, impacting drug metabolism and pharmacokinetics .

Toxicological Considerations

While the antimicrobial properties are promising, it is essential to consider the toxicity associated with this compound and its metal complexes. Toxicological studies are necessary to establish safe dosage levels and potential side effects when used in therapeutic applications.

Propiedades

IUPAC Name |

3-methyl-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-4-8-13-11(9)10-6-2-3-7-12-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIHWYXRPSNKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50983450 | |

| Record name | 3-Methyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64859-47-8 | |

| Record name | Bipyridine, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064859478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.